3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid
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Overview
Description
3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid is an organic compound with the molecular formula C14H9Cl3O3 and a molecular weight of 331.58 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a trichlorophenoxy group via a methylene bridge. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid involves a nucleophilic substitution reaction. In this process, a phenoxide ion generated from 2,4,6-trichlorophenol reacts with a benzoic acid derivative bearing a suitable leaving group, such as 3-(bromomethyl)benzoic acid. The reaction typically occurs in the presence of a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and concentration of reactants, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The trichlorophenoxy group can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety may also play a role in binding to target molecules, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenoxyacetic acid: Similar in structure but with an acetic acid moiety instead of a benzoic acid moiety.
3-(2,4-Dichlorophenoxy)methylbenzoic acid: Similar but with two chlorine atoms instead of three.
4-(2,4,6-Trichlorophenoxy)benzoic acid: Similar but with the trichlorophenoxy group attached at a different position on the benzoic acid ring.
Uniqueness
3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid is unique due to its specific substitution pattern and the presence of three chlorine atoms, which confer distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Properties
IUPAC Name |
3-[(2,4,6-trichlorophenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O3/c15-10-5-11(16)13(12(17)6-10)20-7-8-2-1-3-9(4-8)14(18)19/h1-6H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVPMGPZTOMHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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